molecular formula C20H16ClN5O3S B15152673 3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B15152673
M. Wt: 441.9 g/mol
InChI Key: DIUWRFJUSPMFJK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzodioxin moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzodioxin Moiety: The benzodioxin group is introduced through a nucleophilic substitution reaction, where a suitable benzodioxin precursor reacts with the triazole intermediate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving appropriate nitrile and hydrazine derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions, where the chlorophenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced oxadiazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to and modulating the activity of specific receptors on cell surfaces.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(methylthio)-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-(phenylthio)-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-(benzylthio)-1,2,4-oxadiazole

Uniqueness

3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is unique due to the presence of the benzodioxin moiety and the triazole ring, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C20H16ClN5O3S

Molecular Weight

441.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H16ClN5O3S/c1-26-19(13-4-7-15-16(10-13)28-9-8-27-15)23-24-20(26)30-11-17-22-18(25-29-17)12-2-5-14(21)6-3-12/h2-7,10H,8-9,11H2,1H3

InChI Key

DIUWRFJUSPMFJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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